molecular formula C14H13NO B3054105 N-(3-methylphenyl)benzamide CAS No. 582-77-4

N-(3-methylphenyl)benzamide

Cat. No.: B3054105
CAS No.: 582-77-4
M. Wt: 211.26 g/mol
InChI Key: PDEGMQCBLXQVLD-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)benzamide, also known as 3’-methylbenzanilide, is an organic compound with the molecular formula C14H13NO. It is a derivative of benzamide where the amide nitrogen is bonded to a 3-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-methylphenyl)benzamide can be synthesized through several methods. One common approach involves the acylation of 3-methylaniline with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity. For example, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride in a microreactor has been shown to produce high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-methylphenyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)benzamide
  • N-(2-methylphenyl)benzamide
  • N-(3-chlorophenyl)benzamide

Uniqueness

N-(3-methylphenyl)benzamide is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as variations in biological activity .

Properties

IUPAC Name

N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-6-5-9-13(10-11)15-14(16)12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEGMQCBLXQVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206945
Record name 3'-Methylbenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582-77-4
Record name N-(3-Methylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=582-77-4
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Record name 3'-Methylbenzanilide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Benzotoluidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4711
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Record name 3'-Methylbenzanilide
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Record name 3'-methylbenzanilide
Source European Chemicals Agency (ECHA)
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Record name 3'-METHYLBENZANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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